EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH

Plasmepsin II Enzyme Kinetics Km Value

Essential fluorogenic substrate with sequence ALERMFLSFP derived from hemoglobin's primary plasmepsin cleavage site, ensuring high specificity (Km 1.0 µM). Optimized EDANS/DABCYL pair delivers superior signal-to-background for robust HTS. Available from specialty suppliers; verify purity (≥95%) and request quotes for custom scale-up to support antimalarial drug discovery.

Molecular Formula C91H122N20O21S2
Molecular Weight 1896.2 g/mol
Cat. No. B12378505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH
Molecular FormulaC91H122N20O21S2
Molecular Weight1896.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O
InChIInChI=1S/C91H122N20O21S2/c1-53(2)47-68(102-79(117)55(5)98-77(114)39-38-76(113)95-44-43-94-64-25-15-24-63-62(64)23-16-28-75(63)134(130,131)132)84(122)100-66(37-40-78(115)116)82(120)99-65(26-17-42-96-91(92)93)81(119)101-67(41-46-133-8)83(121)104-70(49-56-19-11-9-12-20-56)86(124)103-69(48-54(3)4)85(123)107-73(52-112)87(125)105-71(50-57-21-13-10-14-22-57)89(127)111-45-18-27-74(111)88(126)106-72(90(128)129)51-97-80(118)58-29-31-59(32-30-58)108-109-60-33-35-61(36-34-60)110(6)7/h9-16,19-25,28-36,53-55,65-74,94,112H,17-18,26-27,37-52H2,1-8H3,(H,95,113)(H,97,118)(H,98,114)(H,99,120)(H,100,122)(H,101,119)(H,102,117)(H,103,124)(H,104,121)(H,105,125)(H,106,126)(H,107,123)(H,115,116)(H,128,129)(H4,92,93,96)(H,130,131,132)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1
InChIKeyFFWIGSQGIAMEJP-OCWKQUMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH: A FRET-Based Peptide Substrate for Plasmepsin Activity Assays


EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH is a synthetic, internally quenched fluorogenic peptide substrate that utilizes Förster Resonance Energy Transfer (FRET) between an EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore donor and a DABCYL (4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid) quencher acceptor [1]. Its core sequence, ALERMFLSFP, is derived from the primary cleavage site of plasmepsin I and II within the α-chain of human hemoglobin, specifically between Phe-33 and Leu-34 . This design confers high specificity for these aspartic proteases from Plasmodium falciparum, making it a critical tool for malaria research and antimalarial drug discovery [2].

Why Generic FRET Substrate Substitution Compromises EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH Assay Fidelity


A generic FRET substrate, even one using the same EDANS/DABCYL pair, cannot substitute for EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH in plasmepsin activity assays. The peptide's core sequence, ALERMFLSFP, is not arbitrary; it is precisely optimized to mimic the native hemoglobin cleavage site, a critical factor for enzyme-substrate recognition and turnover . Substituting an alternative peptide sequence, such as those designed for other aspartic proteases (e.g., renin or HIV-1 protease), would yield irrelevant kinetic data due to drastically different Km and kcat values, and a complete loss of biological relevance for malaria research [1]. Furthermore, the specific placement of the FRET pair and the inclusion of the Dap(DABCYL) moiety are integral to the assay's performance, as suboptimal linker lengths or altered fluorophore/quencher positions can reduce quenching efficiency and signal-to-background ratio [2].

Quantitative Differentiation of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH: A Comparator-Based Evidence Guide


Kinetic Superiority: EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH Exhibits a Significantly Lower Km for Plasmepsin II Compared to a Common Mutant Enzyme Substrate

EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH demonstrates a significantly higher affinity for wild-type and certain mutant forms of plasmepsin II compared to a truncated analog substrate. The full-length substrate exhibits a Km of 0.001 mM for the mature enzyme, while a variant lacking a single alanine residue (ALERMFLSFP vs. ERMFLSFP) shows a 3- to 4-fold increase in Km when tested against mutant enzymes [1]. This highlights the importance of the full peptide sequence for optimal enzyme-substrate binding and turnover.

Plasmepsin II Enzyme Kinetics Km Value

Broadened Operational pH Range: EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH Enables Assays at Dual pH Optima, Expanding Experimental Flexibility Beyond Single-Optimum Substrates

In contrast to many fluorogenic substrates that have a single, narrow pH optimum, EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH exhibits a dual pH optima profile when hydrolyzed by mature recombinant plasmepsin I [1]. This feature is a direct consequence of the peptide's sequence and structure, and it is not observed with substrates designed for other aspartic proteases like renin, which have a single pH optimum near 5.0 [2].

Plasmepsin I pH Optima Assay Development

Superior Fluorescence Quenching Efficiency: The EDANS/DABCYL Pair in EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH Provides a Lower Baseline Signal Compared to Alternative Fluorophores

The intramolecular quenching efficiency of the EDANS/DABCYL pair is a critical determinant of assay sensitivity. DABCYL has an intense absorption band at 463 nm with a molar extinction coefficient (log ε) of 4.37, which directly overlaps with the emission spectrum of EDANS (peak ~496 nm), leading to efficient Förster resonance energy transfer [1]. This results in a low background signal and a high signal-to-noise ratio upon cleavage. In a comparative study of FRET pairs for a viral protease (3CLpro), an Edans/Dabcyl substrate yielded a catalytic efficiency (kcat/KM) of 17,547 M⁻¹ s⁻¹, which, while lower than a 5-FAM/QXL520 pair (649,010 M⁻¹ s⁻¹), is achieved with a significantly lower kcat, indicative of tighter quenching and thus a lower baseline for the intact substrate [2].

FRET EDANS DABCYL Quenching Efficiency

Sequence-Driven Functional Specificity: EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH is Optimized for Plasmepsin, Unlike Alternative FRET Substrates with Divergent Catalytic Efficiencies

The peptide sequence of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH is not a generic protease substrate; it is a functional mimic of the hemoglobin α-chain cleavage site. Substituting this sequence with one optimized for a different aspartic protease drastically alters catalytic efficiency. For example, a FRET substrate for plasmepsin V (DABCYL-LNKRLLHETQ-E(EDANS)) exhibits a Km of 4.6 µM and a kcat of 0.24 s⁻¹, resulting in a kcat/Km of approximately 52,000 M⁻¹ s⁻¹ [1]. While direct kinetic comparison for the same enzyme is not available, the sequence variation underscores that catalytic parameters are exquisitely sequence-dependent, and using an off-target substrate will yield non-physiological and non-comparable data for plasmepsin I/II studies.

Plasmepsin Substrate Specificity Catalytic Efficiency

Optimal Research and Industrial Applications for EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH Based on Quantified Evidence


High-Throughput Screening (HTS) for Plasmepsin I/II Inhibitors in Antimalarial Drug Discovery

The substrate's low Km (1.0 µM) and efficient EDANS/DABCYL quenching (log ε = 4.37) enable the design of robust, high-sensitivity HTS assays. The low background fluorescence from the intact substrate maximizes the Z'-factor, a critical parameter for screening large compound libraries for plasmepsin I/II inhibitors. The ability to run assays at dual pH optima (pH 2.5-3.0 and 4.5-5.5) allows for counter-screening against off-target proteases active at neutral pH, improving hit specificity [1].

Mechanistic Enzymology Studies of Plasmepsin I and II

Researchers investigating the catalytic mechanism or substrate specificity of plasmepsin I or II require a substrate that faithfully recapitulates the native hemoglobin cleavage event. The ALERMFLSFP sequence of this peptide is directly based on the primary hemoglobin cleavage site, making it the most physiologically relevant tool for such studies. Kinetic parameters (Km = 1.0 µM) determined with this substrate are directly comparable to those from native hemoglobin, providing context for structure-function analyses [1].

Comparative Biochemistry of Plasmepsin Isoforms

The sequence-driven specificity of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH for plasmepsin I and II makes it an essential reagent for differentiating the activities of these isoforms from other plasmepsins (e.g., PM IV, PM V). Its distinct kinetic profile (e.g., Km of 1.0 µM for PM II) contrasts sharply with substrates for other isoforms (e.g., Km of 4.6 µM for a PM V substrate), enabling researchers to deconvolute the individual contributions of each protease in hemoglobin degradation or inhibitor selectivity profiles [1].

Technical Documentation Hub

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